molecular formula C14H18BrNO3S B2574017 3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane CAS No. 924871-61-4

3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane

Cat. No. B2574017
CAS RN: 924871-61-4
M. Wt: 360.27
InChI Key: OVARABZNHWXTRC-UHFFFAOYSA-N
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Description

3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPOAD and has a unique chemical structure that makes it an interesting subject for scientific investigation.

Mechanism of Action

The exact mechanism of action of BPOAD is not yet fully understood. However, some studies have suggested that BPOAD may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, BPOAD may also inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
BPOAD has been shown to have various biochemical and physiological effects. Some studies have suggested that BPOAD may inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and cell division. Additionally, BPOAD may also affect the expression of certain genes that are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPOAD in laboratory experiments is its potential as a novel therapeutic agent for cancer treatment. However, one of the limitations of BPOAD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, BPOAD may also exhibit cytotoxic effects on normal cells, which can limit its clinical applications.

Future Directions

There are several future directions for research on BPOAD. One potential area of investigation is the development of more efficient synthesis methods that can improve the yield and purity of BPOAD. Additionally, further studies are needed to elucidate the exact mechanism of action of BPOAD and to identify its molecular targets. Furthermore, more preclinical studies are needed to evaluate the safety and efficacy of BPOAD in vivo, particularly in animal models of cancer.

Synthesis Methods

The synthesis of 3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane is a complex process that involves several steps. The most common method for synthesizing BPOAD is through the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with p-toluenesulfonyl chloride (PTSC) and 3-bromopropionyl bromide in the presence of a base such as triethylamine. This reaction produces BPOAD as a white solid with a yield of around 60%.

Scientific Research Applications

BPOAD has various potential applications in scientific research, particularly in the field of medicinal chemistry. Some studies have shown that BPOAD exhibits antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BPOAD has been shown to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

8-(benzenesulfonyl)-3-bromo-1-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c15-12-10-14(19-11-12)6-8-16(9-7-14)20(17,18)13-4-2-1-3-5-13/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVARABZNHWXTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(CO2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane

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